

potential therapeutic targets of imidazo[2,1-f]triazine derivatives

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Compound of Interest

Compound Name: 4-Chloroimidazo[2,1-f]
[1,2,4]triazine

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An In-depth Technical Guide on the Potential Therapeutic Targets of Imidazo[2,1-f]triazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identified and potential therapeutic targets of various imidazo[2,1-f]triazine and structurally related imidazotriazine derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, particularly in oncology. This document summarizes key findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and provides visual representations of signaling pathways and experimental workflows.

Overview of Imidazo[2,1-f]triazine Derivatives

The imidazo[2,1-f]triazine scaffold is a nitrogen-rich heterocyclic system that has proven to be a versatile template for the design of potent and selective inhibitors of various protein kinases and other enzymes involved in critical cellular processes. The structural rigidity and the presence of multiple nitrogen atoms for hydrogen bonding interactions make this scaffold an attractive starting point for developing novel therapeutic agents. This guide will focus on several key therapeutic targets that have been successfully modulated by derivatives of the imidazo[2,1-f]triazine core and its isomers.

Key Therapeutic Targets and Corresponding Inhibitors

The primary therapeutic targets for imidazo[2,1-f]triazine and its related derivatives are protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer. The main targets identified in the literature include the Phosphoinositide 3-kinase (PI3K)/mTOR pathway, Focal Adhesion Kinase (FAK), DNA-dependent Protein Kinase (DNA-PK), and Polo-like Kinase 1 (PLK1).

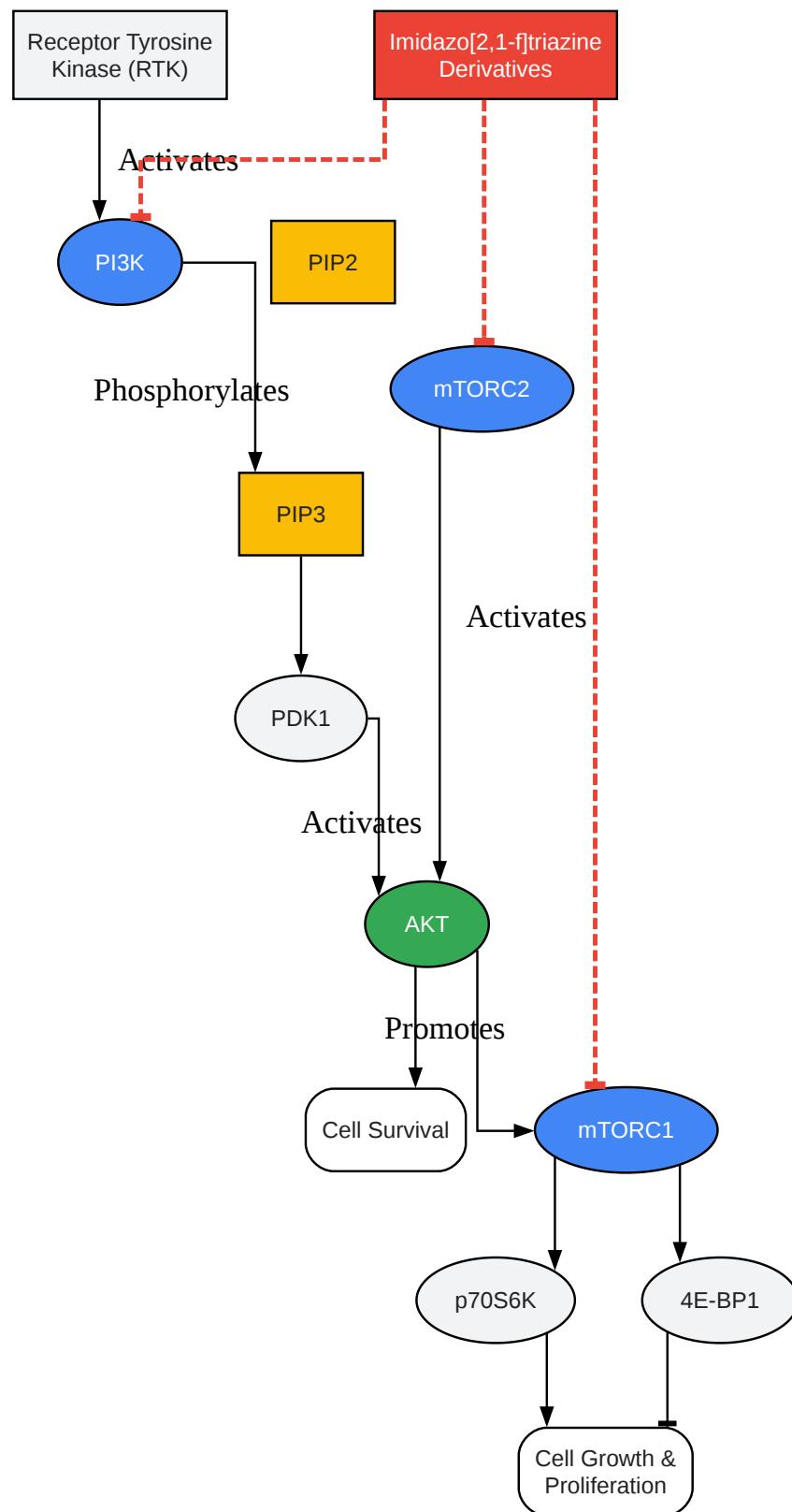
PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a central regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for anticancer drug development. Several imidazotriazine derivatives have been developed as potent inhibitors of PI3K and/or mTOR.

Compound Class	Specific Derivative	Target	IC50	Reference
Imidazo[1,2-b]pyridazine	Compound 42	PI3K α	0.06 nM	[1][2]
mTOR	3.12 nM	[1][2]		
Compound 11	PI3K α (% inh @ 1nM)	94.9%	[3][4][5][6]	
mTOR (% inh @ 1nM)	42.99%	[3][4][5][6]		
Compound 1 (in Mlg2908 cells)	Antifibrotic	593.6 nM	[4]	
Imidazo[1,2-a]pyrazine	Compound 10c	PI3K α	3.1 nM	[7]
p-AKT (EC50)	114 nM	[7]		
Compound 255	PI3K δ	2.8 nM	[7]	
PI3K α	60 nM	[7]		
mTOR	>10 μ M	[7]		
Triazine-benzimidazole	Selective Inhibitor (mean)	Cellular Proliferation	0.41 μ M	[8][9]
s-Triazine Derivative	Compound 35	PI3K δ	2.3 nM	[10]
PI3K α	14.6 nM	[10]		
mTOR	15.4 nM	[10]		
2-(thiophen-2-yl)-1,3,5-triazine	Compound 47	PI3K	7.0 nM	[10]
mTOR	48 nM	[10]		
A549 cells	0.20 μ M	[10]		

MCF-7 cells	1.25 μ M	[10]		
HeLa cells	1.03 μ M	[10]		
2-arylurea-1,3,5-triazine	Compound 48	PI3K	23.8 nM	[10]
mTOR	10.9 nM	[10]		

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and indicates the points of inhibition by imidazo[2,1-f]triazine derivatives. These compounds typically act as ATP-competitive inhibitors in the kinase domains of PI3K and/or mTOR.

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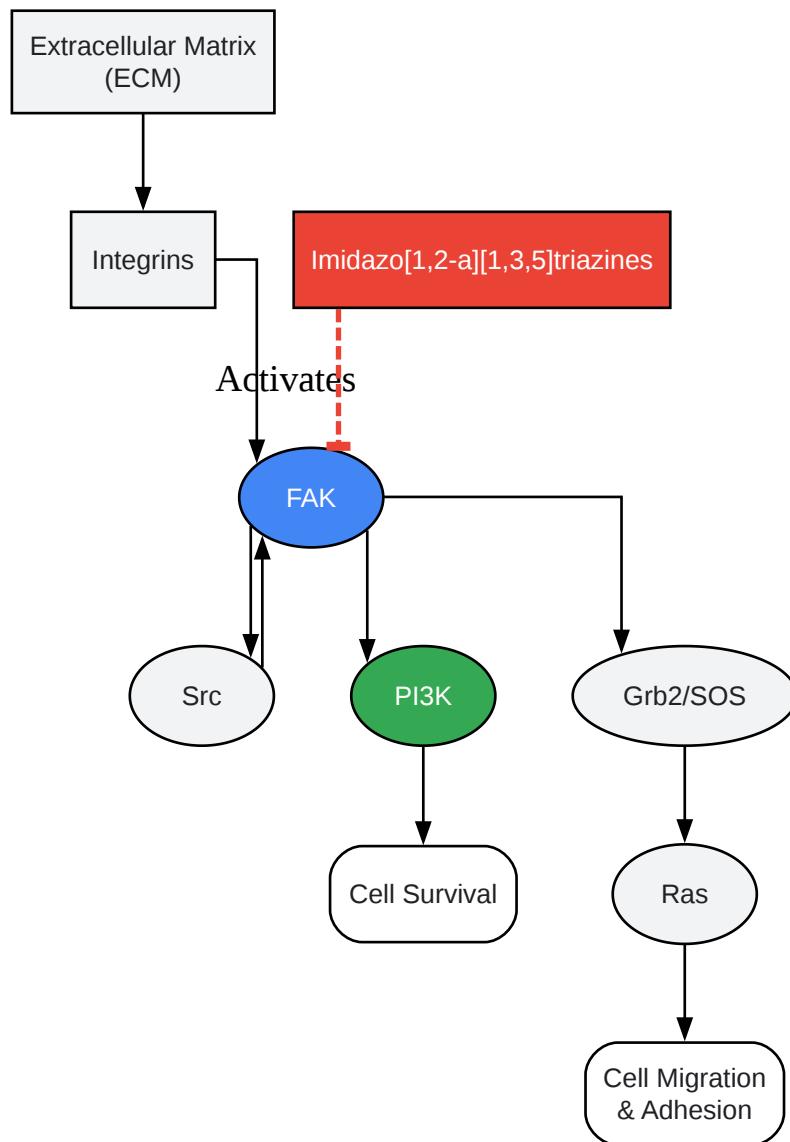
PI3K/mTOR pathway inhibition by imidazotriazines.

Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Overexpression of FAK is associated with the progression and metastasis of various cancers.

Compound Class	Specific Derivative	Target	IC50	Reference
Imidazo[1,2-a][8][9][11]triazine	Best Inhibitor	FAK enzymatic activity	50 nM	[11][12][13]
General range	FAK enzymatic activity	10^{-7} – 10^{-8} M	[11][12]	
Thieno[3,2-d]pyrimidine	Compound 19	FAK	19.1 nM	[14]
1,2,4-triazinic FAK inhibitor	Compound 21	FAK expression	nanomolar level	[15]

Imidazo[1,2-a][8][9][11]triazines inhibit FAK, which is a central node in signaling from integrins. This inhibition disrupts downstream pathways like PI3K/Akt and MAPK, affecting cell migration and survival.



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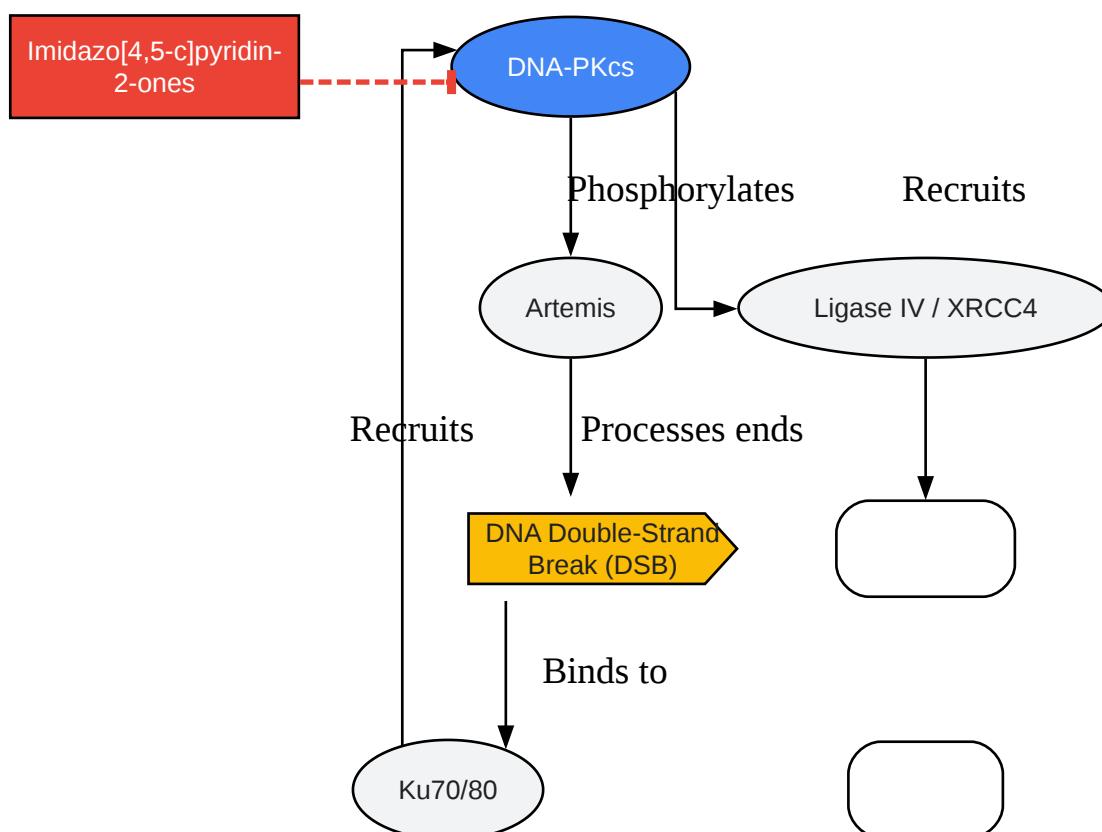
FAK signaling inhibition by imidazotriazines.

DNA-dependent Protein Kinase (DNA-PK)

DNA-PK is a serine/threonine protein kinase that plays a critical role in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. Inhibiting DNA-PK can sensitize cancer cells to radiation therapy and certain chemotherapies.

Compound Class	Specific Derivative	Target	IC50	Reference
Imidazo[4,5-c]pyridin-2-one	Dactolisib (scaffold inspiration)	DNA-PK	0.8 nM	[16][17]
PI3K α	1.4 nM		[16][17]	
mTOR	4.3 nM		[16][17]	
Compound 78	DNA-PK	low nM range	[16][17][18][19]	
Compound 53	DNA-PK	7.35 nM	[16]	

Imidazo[4,5-c]pyridin-2-ones inhibit the catalytic subunit of DNA-PK (DNA-PKcs), preventing the repair of DNA double-strand breaks and leading to increased cell death, especially in combination with radiation.



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DNA-PK inhibition in the NHEJ pathway.

Polo-like Kinase 1 (PLK1)

PLK1 is a key regulator of multiple stages of mitosis. Its overexpression is common in many cancers and correlates with poor prognosis, making it an attractive target for anticancer therapy.

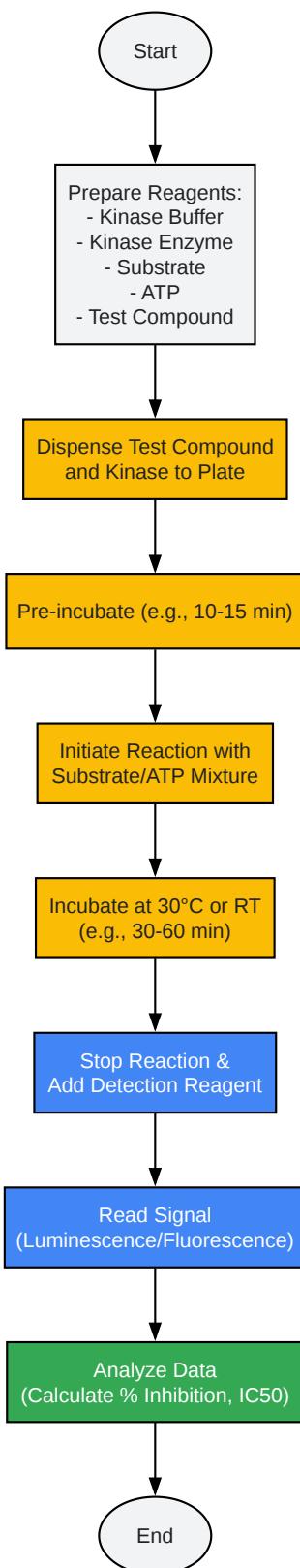
Specific IC₅₀ values for imidazo[5,1-f][8][12][20]triazin-2-amines against PLK1 were mentioned to be in the nanomolar range, but precise values for individual compounds were not detailed in the provided search results.[21][22]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of imidazo[2,1-f]triazine derivatives.

Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase, often measured by quantifying the remaining ATP after the kinase reaction.



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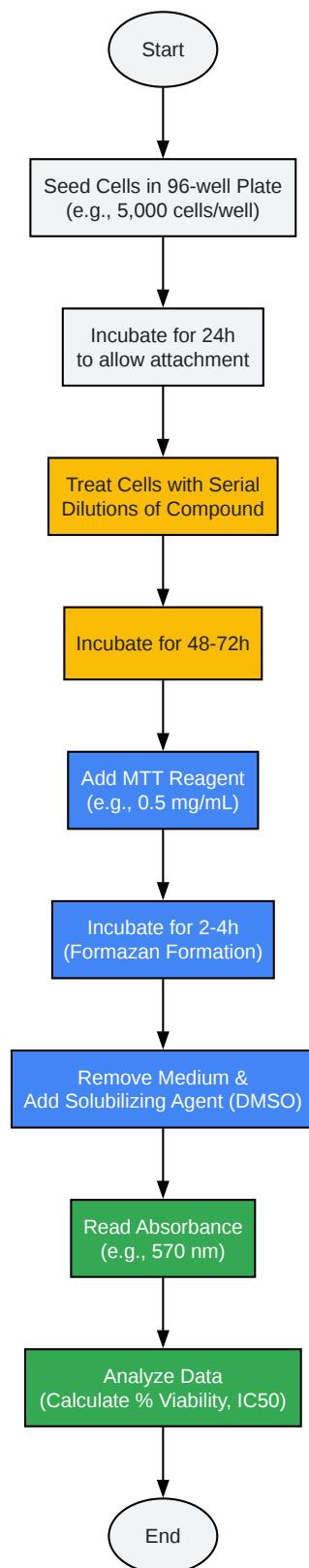
Workflow for a typical kinase inhibition assay.

- Reagent Preparation:
 - Prepare kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT).
 - Dilute the kinase enzyme and substrate to their final working concentrations in kinase buffer.
 - Prepare a stock solution of ATP in water and dilute to the final concentration in kinase buffer (often at the Km value for the specific kinase).
 - Prepare serial dilutions of the test imidazo[2,1-f]triazine derivative in DMSO, then dilute further in kinase buffer.
- Assay Plate Setup:
 - Add 1-5 µL of the diluted test compound to the wells of a 96- or 384-well plate. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).
 - Add the kinase enzyme solution to all wells except the "no enzyme" control.
- Kinase Reaction:
 - Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
 - Initiate the reaction by adding the ATP/substrate mixture to all wells.
 - Incubate the plate at 30°C or room temperature for 30-60 minutes.
- Signal Detection (e.g., ADP-Glo™ Assay):
 - Add ADP-Glo™ Reagent to deplete unused ATP. Incubate for 40 minutes at room temperature.
 - Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

- Measure luminescence using a plate reader.
- Data Analysis:
 - The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
 - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
 - Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.



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Workflow for a typical MTT cell viability assay.

- Cell Seeding:
 - Trypsinize and count cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.
 - Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of the imidazo[2,1-f]triazine derivative in culture medium.
 - Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
- Incubation:
 - Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
- MTT Addition and Formazan Formation:
 - After incubation, add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.
 - Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
- Solubilization and Measurement:
 - Carefully remove the medium from each well.
 - Add 100 μ L of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
 - Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.
 - Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from the blank wells.

- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC50 value from the dose-response curve.

Conclusion

The imidazo[2,1-f]triazine scaffold and its related isomers represent a privileged structure in modern medicinal chemistry, giving rise to potent inhibitors of several key therapeutic targets, particularly protein kinases involved in cancer progression. The derivatives discussed in this guide demonstrate significant inhibitory activity against the PI3K/mTOR pathway, FAK, and DNA-PK, with many compounds exhibiting nanomolar potency. The provided data and protocols offer a valuable resource for researchers and drug development professionals working on the design and evaluation of novel kinase inhibitors based on this versatile heterocyclic core. Further optimization of these scaffolds holds significant promise for the development of next-generation targeted therapies.

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